6-((2-fluorobenzyl)amino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
In the context of chemical reactions, the imidazole ring is known to participate in a wide range of reactions, including nucleophilic substitutions and additions, due to the presence of two nitrogen atoms .Scientific Research Applications
Synthesis and Herbicidal Activities
One study focused on the synthesis of pyrimidine derivatives, demonstrating their potential in developing herbicidal agents. While the specific compound was not directly mentioned, similar structures, such as "3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione," showed significant herbicidal activity against Brassica napus, indicating the potential of related compounds in agriculture (Yang Huazheng, 2013).
Structural and Spectral Analysis
Research into novel heterocycle derivatives, including pyrido[2,3-d]pyrimidine heterocycle derivatives, utilized structural, spectral, and computational methods to analyze their properties. Though not directly correlating to the compound of interest, this demonstrates the broader utility of pyrimidine derivatives in understanding molecular interactions and designing materials with specific electronic and optical properties (Abida Ashraf et al., 2019).
Urease Inhibition for Therapeutic Applications
Another study highlighted the synthesis of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives and their evaluation as urease inhibitors, showcasing the potential therapeutic applications of these compounds in treating diseases related to urease activity, such as certain types of ulcers and urinary tract infections (A. Rauf et al., 2010).
Antitumor Drug Design
The development of sulfonamide derivatives containing pyrimidine moieties for potent antitumor agents with low toxicity exemplifies the critical role of pyrimidine derivatives in medicinal chemistry. These compounds were designed to achieve targeted drug action through molecular recognition, highlighting the significance of structural modification for enhancing therapeutic efficacy (Z. Huang et al., 2001).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .
Mode of Action
Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a variety of biological pathways .
Result of Action
It is known that pyrimidine derivatives can exhibit diverse types of biological and pharmaceutical activities .
properties
IUPAC Name |
6-[(2-fluorophenyl)methylamino]-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2/c12-8-4-2-1-3-7(8)6-13-9-5-10(16)15-11(17)14-9/h1-5H,6H2,(H3,13,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPVPDWSPUANBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=O)NC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.